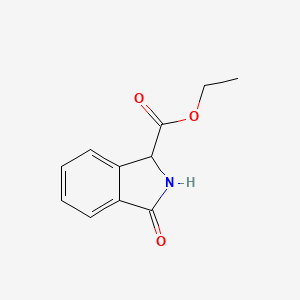
4-Ethoxypyridine-2,6-dicarbaldehyde
概要
説明
4-Ethoxypyridine-2,6-dicarbaldehyde is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol It is a derivative of pyridine, where the 2 and 6 positions on the pyridine ring are substituted with aldehyde groups, and the 4 position is substituted with an ethoxy group
準備方法
The synthesis of 4-Ethoxypyridine-2,6-dicarbaldehyde typically involves multiple steps. One common method starts with the precursor 2,6-pyridinedicarboxylic acid. The synthetic route includes the following steps:
Acylation: The carboxylic acid groups are converted to acyl chlorides using reagents like thionyl chloride.
Esterification: The acyl chlorides are then esterified to form the corresponding esters.
Reduction: The esters are reduced to alcohols using reducing agents such as lithium aluminum hydride.
Oxidation: Finally, the alcohols are oxidized to aldehydes using oxidizing agents like pyridinium chlorochromate.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
化学反応の分析
4-Ethoxypyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (potassium permanganate, pyridinium chlorochromate), reducing agents (sodium borohydride, lithium aluminum hydride), and nucleophiles (amines, thiols). Major products formed from these reactions include 2,6-pyridinedicarboxylic acid, 2,6-pyridinedimethanol, and various substituted pyridines .
科学的研究の応用
4-Ethoxypyridine-2,6-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anticancer and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-Ethoxypyridine-2,6-dicarbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The aldehyde groups can form Schiff bases with amines, which can then participate in further biochemical reactions. The ethoxy group may influence the compound’s solubility and reactivity .
類似化合物との比較
4-Ethoxypyridine-2,6-dicarbaldehyde can be compared with other pyridine derivatives such as:
2,6-Pyridinedicarboxaldehyde: Lacks the ethoxy group, making it less soluble in organic solvents.
4-Methoxypyridine-2,6-dicarbaldehyde: Has a methoxy group instead of an ethoxy group, which may affect its reactivity and solubility.
2,6-Diformylpyridine: Similar structure but without the ethoxy group, leading to different chemical properties and applications.
The presence of the ethoxy group in this compound makes it unique in terms of its solubility and potential reactivity, distinguishing it from other similar compounds.
特性
IUPAC Name |
4-ethoxypyridine-2,6-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9-3-7(5-11)10-8(4-9)6-12/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRHUFRQIMVFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=C1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)benzotriazole;[5-[2,6-bis(trimethylstannyl)-4-(5-tripropylsilylthiophen-2-yl)thieno[2,3-f][1]benzothiol-8-yl]thiophen-2-yl]-tripropylsilane](/img/structure/B3250502.png)
![Methyl [2,2'-bipyridine]-6-carboxylate](/img/structure/B3250509.png)



![7-Azaspiro[3.5]nonane-2-carbonitrile](/img/structure/B3250524.png)







![2-[(Furan-2-ylmethyl)amino]benzonitrile](/img/structure/B3250585.png)
